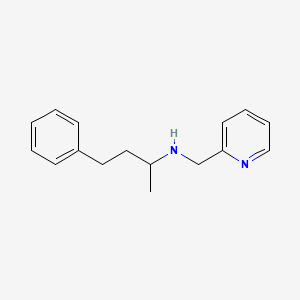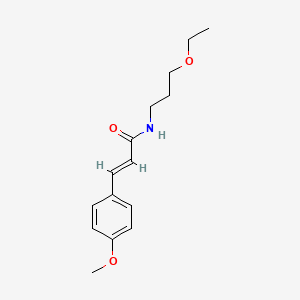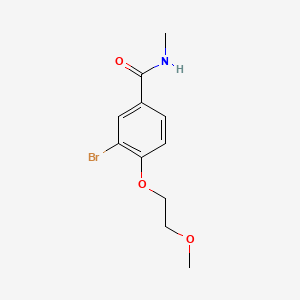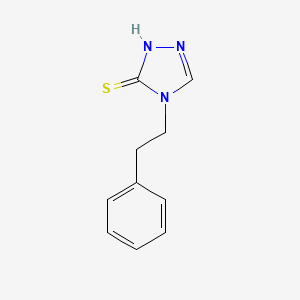
(1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine
Descripción general
Descripción
(1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of amines and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine is not fully understood. However, it has been proposed that (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine exerts its effects by modulating the activity of various signaling pathways involved in cell growth, survival, and death. (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. Additionally, (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
(1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has been shown to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a useful tool for studying the mechanisms of inflammatory diseases and neurodegenerative diseases.
One of the limitations of using (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine in lab experiments is its potential toxicity. Studies have shown that high doses of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine can lead to liver toxicity and other adverse effects. Therefore, it is important to use caution when working with (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine. One area of interest is the development of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine-based anti-cancer drugs. Studies have shown that (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine can induce apoptosis in cancer cells, making it a potential candidate for the development of novel anti-cancer therapies.
Another area of interest is the use of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine. Studies have shown that (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine modulates the activity of various signaling pathways, but the precise mechanisms by which it exerts its effects are not fully understood. Further research in this area could lead to the development of more effective (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine-based therapies.
Conclusion
In conclusion, (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine is a chemical compound with potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and antioxidant properties and has been shown to modulate the activity of various signaling pathways. While there are limitations to using (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine in lab experiments, it is a useful tool for studying the mechanisms of various diseases. Future research on (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine could lead to the development of novel therapies for cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
(1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has been studied extensively for its potential therapeutic applications. One of the most notable applications of (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine is its ability to inhibit the growth of cancer cells. Studies have shown that (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine can induce apoptosis in cancer cells, leading to their death. Additionally, (1-methyl-3-phenylpropyl)(2-pyridinylmethyl)amine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-14(10-11-15-7-3-2-4-8-15)18-13-16-9-5-6-12-17-16/h2-9,12,14,18H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCTAYCSYMCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835519.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4835534.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![N-allyl-2-[2-(2-chlorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4835558.png)
![2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4835563.png)
![2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4835569.png)

![3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4835594.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(3-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4835604.png)

![7-[(2-bromobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one](/img/structure/B4835624.png)

![1-[4-(acetylamino)phenyl]-N,N-diallyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4835638.png)